2-Amino-3-ethyl-phenol

Lipophilicity Partition Coefficient Drug Likeness

This ortho-aminophenol derivative features a 3-ethyl substituent that increases LogP to 2.118 (vs. 0.62–0.97 for unsubstituted 2-aminophenol), enhancing hydrophobic partitioning and membrane permeability. The steric bulk near the nucleophilic amine controls diastereoselectivity in Lewis acid-catalyzed cycloadditions, achieving >90% ee. Procure for 4-ethyl-1,3-benzoxazol-2(3H)-one templates, oxidative hair dye couplers, and fused heterocycle synthesis. Contact us for bulk pricing and custom synthesis.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 398136-39-5
Cat. No. B3370456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethyl-phenol
CAS398136-39-5
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)O)N
InChIInChI=1S/C8H11NO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3
InChIKeyLVIDDVVDZXNNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-ethyl-phenol (CAS 398136-39-5): Baseline Properties and Structural Classification for Informed Procurement


2-Amino-3-ethyl-phenol (CAS 398136-39-5, molecular formula C8H11NO, MW 137.18) is an ortho-aminophenol derivative bearing an ethyl substituent at the 3-position of the benzene ring . This compound, also known as 2-amino-3-ethylphenol, possesses both an amino (-NH₂) and a hydroxyl (-OH) functional group, classifying it as an amphoteric aromatic building block . Predicted physicochemical parameters include a LogP of 2.118, a topological polar surface area (TPSA) of 46.25 Ų, and a predicted pKa of 9.85±0.10 .

Why 2-Amino-3-ethyl-phenol Cannot Be Substituted by Common Aminophenol Analogs: A Quantitative Case for Differentiated Selection


While 2-aminophenol and its simple alkyl derivatives share the ortho-aminophenol scaffold, their substitution patterns critically govern lipophilicity, acid-base speciation, and steric accessibility in catalytic and synthetic transformations. For instance, the unsubstituted 2-aminophenol exhibits a measured LogP of 0.62–0.97, whereas the 3-ethyl analog displays a LogP of 2.118 . This >1.5-log unit increase in lipophilicity substantially alters phase-partitioning behavior in biphasic reactions and membrane permeability in bioassays. Furthermore, the presence of the ethyl group at the 3-position introduces steric bulk adjacent to the nucleophilic amino group, a feature that has been exploited to control diastereoselectivity in Lewis acid-catalyzed cycloadditions [1]. Consequently, generic substitution with unsubstituted 2-aminophenol or regioisomeric ethyl derivatives would compromise both physicochemical and stereochemical outcomes in applications requiring precise control over these parameters.

Quantitative Differentiation of 2-Amino-3-ethyl-phenol: Head-to-Head Comparator Data for Scientific Evaluation


Lipophilicity Differentiation: LogP Comparison with Unsubstituted 2-Aminophenol

2-Amino-3-ethyl-phenol exhibits a calculated LogP (octanol-water partition coefficient) of 2.118, a value that is significantly higher than that of the unsubstituted parent 2-aminophenol (LogP = 0.62–0.97) . This difference reflects the pronounced impact of the ethyl substituent on increasing the compound's overall hydrophobicity.

Lipophilicity Partition Coefficient Drug Likeness

Acid-Base Behavior: Predicted pKa Shift Relative to 2-Aminophenol

The phenolic hydroxyl group of 2-amino-3-ethyl-phenol is predicted to have a pKa of 9.85±0.10 . In contrast, the unsubstituted 2-aminophenol exhibits a phenolic pKa of 9.97 at 20°C . The 0.12-unit decrease in pKa indicates a slight enhancement in acidity attributable to the electron-donating and steric effects of the ortho-ethyl group.

pKa Ionization Acidity

Synthetic Utility as a Chiral Relay Template: Enantioselective Diels-Alder Precursor

2-Amino-3-ethyl-phenol serves as the key starting material for the preparation of 4-ethyl-1,3-benzoxazol-2(3H)-one, an achiral template employed in highly enantioselective Diels-Alder reactions [1]. When incorporated into N-acryloyl-1,3-benzoxazol-2(3H)-ones, the 4-ethyl substitution pattern creates a chiral axis that, in combination with a chiral Lewis acid catalyst, enables enantioselectivities exceeding 90% ee in cycloadditions [1].

Enantioselective Synthesis Chiral Relay Diels-Alder

Predicted Physicochemical Property Differences vs. Regioisomeric Ethyl Aminophenols

Among the ethyl-substituted 2-aminophenol regioisomers, the 3-ethyl variant exhibits a predicted boiling point of 255.2±28.0 °C . The 4-ethyl regioisomer (2-amino-4-ethylphenol) is reported with a similar LogP of 2.118 but lacks published boiling point data . The 5-ethyl analog (2-amino-5-ethylphenol) is commercially available but its property data remain sparse . This limited availability of robust comparative data underscores the importance of verifying specific substitution patterns for applications where subtle steric or electronic effects dictate reactivity.

Regioisomer Comparison Physicochemical Properties Boiling Point

Strategic Application Scenarios for 2-Amino-3-ethyl-phenol Based on Verified Differentiated Evidence


Enantioselective Diels-Alder Catalysis: Synthesis of Chiral Building Blocks

Procure 2-amino-3-ethyl-phenol as a starting material for the construction of 4-ethyl-1,3-benzoxazol-2(3H)-one templates, which enable high enantioselectivity (>90% ee) in Lewis acid-catalyzed Diels-Alder reactions [1]. This application leverages the unique steric environment created by the 3-ethyl group, which is critical for establishing a chiral axis and achieving stereocontrol.

Lipophilic Analog Synthesis in Medicinal Chemistry

Utilize 2-amino-3-ethyl-phenol to generate analogs with enhanced LogP (2.118 vs. 0.62–0.97 for 2-aminophenol) . This increased lipophilicity can improve membrane permeability and metabolic stability of lead compounds, making it a preferred building block for structure-activity relationship (SAR) studies targeting hydrophobic binding pockets.

Oxidative Hair Dye Formulations: Substituted Phenol Couplers

2-Amino-3-ethyl-phenol is claimed as a component in oxidative hair dye compositions, where its specific substitution pattern influences the color intensity and wash-fastness of the final dye [2]. Its use as a coupler or modifier in such formulations can provide differentiated shade profiles compared to unsubstituted or regioisomeric aminophenols.

Precursor to Functionalized Heterocycles via Condensation Reactions

The ortho-amino and hydroxyl groups of 2-amino-3-ethyl-phenol render it a versatile precursor for synthesizing benzoxazoles, benzothiazoles, and related fused heterocycles [3]. The ethyl substituent at the 3-position can influence the regioselectivity of cyclization and the physical properties of the resulting heterocyclic products.

Technical Documentation Hub

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